2-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound integrates a pyridine and a thiophene moiety, enhancing its potential biological activity. Oxadiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. The specific combination of pyridine and thiophene structures in this compound suggests potential applications in medicinal chemistry and material science.
The compound is classified under heterocyclic compounds due to its cyclic structure containing heteroatoms (nitrogen in this case). It falls within the broader category of oxadiazole derivatives, which have been extensively studied for their biological activities. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit a range of pharmacological effects, making them significant in drug discovery and development .
The synthesis of 2-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole can be achieved through several methods:
In one reported synthesis pathway, the starting materials include appropriate carboxylic acids and hydrazine derivatives. The reaction conditions typically involve refluxing in methanol with a catalytic amount of concentrated sulfuric acid. The final product can be purified using recrystallization techniques or chromatography methods .
The molecular structure of 2-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole features a pyridine ring attached to the oxadiazole core at one position and a thiophene ring at another. This structural arrangement contributes to its unique electronic properties and biological activity.
The molecular formula is , with a molecular weight of approximately 192.25 g/mol. The compound's melting point and solubility characteristics are crucial for its application in various fields but require experimental determination for precise values .
The reactivity of 2-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole can be explored through various chemical transformations:
Reactions involving this compound often require specific conditions such as temperature control and the use of catalysts to achieve optimal yields and selectivity.
The mechanism of action for compounds like 2-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole often involves interactions with biological targets such as enzymes or receptors:
Key physical properties include:
Chemical properties often include:
Experimental data on these properties is essential for understanding their behavior in biological systems .
2-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole has significant potential applications in:
Research continues to explore its full potential across various scientific fields .
The synthesis of 2-(pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole relies on strategic cyclization methods using pyridine-3-carboxylic acid and thiophene-3-carboxylic acid derivatives as key precursors. Cyclodehydration of diacylhydrazides represents a classical approach, where pyridine-3-carbohydrazide and thiophene-3-carbonyl chloride undergo condensation to form a 1,2-diacylhydrazine intermediate. Subsequent cyclodehydration employs phosphorus oxychloride (POCl₃) as a dehydrating agent under reflux conditions, yielding the target oxadiazole ring [5]. Alternative dehydrating agents include trifluoroacetic anhydride or polymer-supported reagents, which mitigate harsh reaction conditions while maintaining yields of 70–85% [1].
Oxidative cyclization offers a metal-free pathway utilizing molecular iodine (I₂) and potassium carbonate (K₂CO₃). Here, acylhydrazones derived from pyridine-3-carbaldehyde and thiophene-3-carbohydrazide undergo iodine-mediated C–H functionalization and cyclization. This method operates under mild conditions (60–80°C) with functional group tolerance for heterocyclic systems, achieving 65–80% yields [1] [5]. For enhanced atom economy, photoredox-catalyzed decarboxylative cyclization leverages α-oxocarboxylic acids. Pyridine-3-ylglyoxylic acid and thiophene-3-carbohydrazide react via a hypervalent iodine(III) reagent under visible light irradiation, facilitating decarboxylation and cyclization at ambient temperature [1].
Copper-catalyzed coupling-cyclization sequences enable modular assembly. Copper(II) oxide nanoparticles catalyze the coupling of preformed 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-thiol with 3-bromopyridine, achieving 75–90% yields under ligand-free conditions [1]. Table 1 summarizes key methodologies:
Table 1: Cyclization Strategies for 2-(Pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
Method | Key Reagents/Conditions | Yield Range | Advantages |
---|---|---|---|
Diacylhydrazide Cyclization | POCl₃, reflux, 4–6 h | 70–85% | High regioselectivity |
Iodine-Mediated Cyclization | I₂/K₂CO₃, 60–80°C, 8–12 h | 65–80% | Metal-free, mild conditions |
Photoredox Decarboxylation | Hypervalent Iodine(III), visible light, rt | 60–75% | Ambient temperature, redox-neutral |
Copper-Catalyzed Coupling | CuO nanoparticles, DMSO, 100°C | 75–90% | Direct functionalization |
Bioactivity enhancement of the 1,3,4-oxadiazole core necessitates targeted functionalization at the pyridinyl nitrogen or thiophenyl positions. N-Alkylation/Arylation at the pyridine nitrogen employs alkyl/aryl halides under basic conditions (e.g., K₂CO₃/DMF). This introduces cationic amphiphilic character, improving interactions with biological membranes. For example, methylation yields a quaternized pyridinium derivative with demonstrated antimicrobial potency [5] [6].
Sulfonation of the thiophene ring using chlorosulfonic acid generates sulfonyl chloride intermediates, enabling further derivatization with amines to yield sulfonamides. This modification enhances hydrogen-bonding capacity and is frequently associated with carbonic anhydrase inhibition [1]. Aminomethylation via Mannich reactions introduces aminoalkyl chains (–CH₂NR₂) at the thiophene C2/C5 positions, facilitating water-solubility adjustments and additional pharmacophore tethering sites [5].
Lewis acid-catalyzed conjugate addition exploits the electron-deficient oxadiazole ring. Ytterbium triflate (Yb(OTf)₃) catalyzes Michael additions of nucleophiles (e.g., malonates, thiols) to unsaturated carbonyl units linked to the thiophene ring, constructing complex bioactive architectures [6]. Click chemistry using azide-alkyne cycloadditions (CuAAC) is pivotal for appending triazole-linked pharmacophores. Alkyne-functionalized oxadiazoles react with azido sugars or heterocycles under Cu(I) catalysis, generating hybrids with anticancer potential [1]. Table 2 details functionalization impacts:
Table 2: Bioactivity-Oriented Functionalization Modifications
Functionalization Type | Typical Reagents | Bioactive Motifs Introduced | Target Applications |
---|---|---|---|
N-Alkylation (Pyridine) | Methyl iodide, Benzyl bromide | Quaternary ammonium, Arylalkyl | Antimicrobial, Gene delivery |
Sulfonation (Thiophene) | ClSO₃H, then RNH₂ | Sulfonamide (–SO₂NHR) | Enzyme inhibition |
Aminomethylation | HCHO, R₂NH | Aminomethyl (–CH₂NR₂) | Solubility enhancement, Cationic ligands |
Click Chemistry | R-N₃, CuSO₄/sodium ascorbate | 1,2,3-Triazole | Anticancer hybrids |
The inherent hydrophobicity of 2-(pyridin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole necessitates amphiphilic modifications to align with Biopharmaceutics Classification System (BCS) requirements for Class II/IV drugs [2]. PEGylation involves grafting polyethylene glycol (PEG) chains via ester or ether linkages to the oxadiazole’s thiophene ring. PEG-2000 derivatives exhibit log P reductions of 1.5–2.0 units and critical micelle concentrations (CMC) of 10⁻⁴–10⁻⁵ M, enhancing aqueous dispersibility while enabling passive cellular uptake [2] [7].
Ionic liquid formation through quaternization of the pyridinyl nitrogen with long-chain alkyl bromides (e.g., 1-bromododecane) generates amphiphilic salts. These liquids display melting points below 100°C and self-assemble into micelles in aqueous media, improving dissolution rates by 3–5 fold compared to the parent compound [2]. Sugar conjugation (e.g., glucosyl, galactosyl) via glycosidic bonds to hydroxylated alkyl tethers introduces hydrophilic domains. β-Glucosyl conjugates demonstrate pH-dependent solubility, with optimal dissolution at intestinal pH (6.8–7.4), crucial for oral bioavailability [7].
Co-crystal engineering leverages supramolecular synthons. Carboxylic acid-functionalized analogs form co-crystals with nicotinamide or isonicotinamide via O–H···N hydrogen bonds. These co-crystals exhibit 30–50% higher intrinsic dissolution rates (IDR) than the pure compound due to lattice energy reduction and improved wettability [2]. Solid dispersions employ hydrophilic carriers like polyvinylpyrrolidone (PVP K30) or hydroxyapatite nanoparticles. Spray-dried dispersions at 1:5 drug:PVP ratios achieve amorphous stabilization, increasing saturation solubility 8–10 fold through inhibition of recrystallization [2] [4]. Table 3 correlates modifications with solubility parameters:
Table 3: Amphiphilic Modifications for Solubility Enhancement
Modification Strategy | Key Components | Solubility Parameter Change | Mechanism |
---|---|---|---|
PEGylation (PEG-2000) | Ether/ester-linked PEG | log P ↓ 1.8; CMC: 5 × 10⁻⁵ M | Micelle formation, Hydrophilicity shield |
Ionic Liquids | C₁₂H₂₅-Br, Pyridine N-alkyl | Dissolution rate ↑ 400% | Self-emulsification |
β-Glucosyl Conjugation | Glucose via O-glycoside | Solubility ↑ 20x at pH 7.4 | Hydrogen bonding, Hydration |
PVP K30 Solid Dispersion | Spray-dried 1:5 ratio | Saturation solubility ↑ 800% | Amorphization, Nucleation inhibition |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9